Chlorodifluoroacetaldehyde Chlorodifluoroacetaldehyde
Brand Name: Vulcanchem
CAS No.: 811-96-1
VCID: VC1645482
InChI: InChI=1S/C2HClF2O/c3-2(4,5)1-6/h1H
SMILES: C(=O)C(F)(F)Cl
Molecular Formula: C2HClF2O
Molecular Weight: 114.48 g/mol

Chlorodifluoroacetaldehyde

CAS No.: 811-96-1

Cat. No.: VC1645482

Molecular Formula: C2HClF2O

Molecular Weight: 114.48 g/mol

* For research use only. Not for human or veterinary use.

Chlorodifluoroacetaldehyde - 811-96-1

Specification

CAS No. 811-96-1
Molecular Formula C2HClF2O
Molecular Weight 114.48 g/mol
IUPAC Name 2-chloro-2,2-difluoroacetaldehyde
Standard InChI InChI=1S/C2HClF2O/c3-2(4,5)1-6/h1H
Standard InChI Key PRGCVNDIGVIGBQ-UHFFFAOYSA-N
SMILES C(=O)C(F)(F)Cl
Canonical SMILES C(=O)C(F)(F)Cl

Introduction

Chemical Identity and Structure

Chlorodifluoroacetaldehyde (CAS No. 811-96-1) is a derivative of acetaldehyde in which two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a chlorine atom. Its molecular formula is C₂HClF₂O with a molecular weight of 114.48 g/mol. The compound belongs to the class of halogenated aldehydes and is also known by its IUPAC name 2-chloro-2,2-difluoroacetaldehyde.

The chemical structure features a carbonyl group with one hydrogen atom and a chlorodifluoromethyl group. This structure confers unique chemical properties and reactivity patterns that distinguish it from other aldehydes.

Chemical PropertyValue
Molecular FormulaC₂HClF₂O
Molecular Weight114.48 g/mol
IUPAC Name2-chloro-2,2-difluoroacetaldehyde
Standard InChIInChI=1S/C2HClF2O/c3-2(4,5)1-6/h1H
Standard InChIKeyPRGCVNDIGVIGBQ-UHFFFAOYSA-N
SMILESC(=O)C(F)(F)Cl
PubChem Compound93560

Physical and Spectroscopic Properties

Chlorodifluoroacetaldehyde exists as a volatile liquid under standard conditions. Its spectroscopic profile provides valuable insights into its molecular structure.

Infrared Spectroscopy

The infrared spectrum of chlorodifluoroacetaldehyde displays characteristic bands that confirm its structural features :

  • 2855 cm⁻¹: Aldehyde hydrogen stretching

  • 1772 cm⁻¹: Carbonyl stretching

  • 1363 cm⁻¹: In-plane C-H bending

  • Additional bands at 1182, 1104, 1058, 1000, 967, 783, and 623 cm⁻¹ (likely carbon-halogen vibrations)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum shows the aldehydic proton as a doublet at 9.15 ppm (relative to tetramethylsilane), with a coupling constant J(H-F) of 5.0 Hz due to splitting by the fluorine atoms of the adjacent dichlorofluoromethyl group . This is 0.32 ppm downfield from an external trifluoroacetic acid lock signal.

Synthesis and Formation

Several methods exist for the formation of chlorodifluoroacetaldehyde, both in controlled laboratory settings and as a result of environmental processes.

Metabolic Formation

Chlorodifluoroacetaldehyde can be formed through the oxidative metabolism of certain chlorofluorocarbons, particularly 1,2-dichloro-1,1-difluoroethane (HCFC-132b) . This process involves:

  • Initial oxidation of HCFC-132b

  • Formation of intermediate metabolites

  • Subsequent conversion to chlorodifluoroacetaldehyde

Photochemical Formation

The compound can also be produced as a byproduct of the photochemical degradation of certain halogenated anesthetics, such as isoflurane and sevoflurane, under specific conditions . In research by Whyte et al., chlorodifluoroacetaldehyde was detected at very low concentrations (approximately 0.001 ppm or 6 × 10⁻³ mg/m³) during the degradation of these anesthetics .

Hydration Properties

Like many aldehydes, chlorodifluoroacetaldehyde readily forms a hydrate in aqueous media. The hydrate form has distinct properties:

Chlorodifluoroacetaldehyde Hydrate

PropertyValue
CAS No.63034-47-9
Molecular FormulaC₂H₃ClF₂O₂
Molecular Weight132.49 g/mol
Boiling Point154.5±35.0 °C (Predicted)
Density1.384 g/cm³
Refractive Index1.384
FormLiquid
pKa10.43±0.41 (Predicted)
ColorClear

NMR studies have shown that when water is added to a solution of chlorodifluoroacetaldehyde, the hydrate forms rapidly. This is evidenced by the appearance of two peaks in the NMR spectrum: a doublet at 5.27 ppm (J(H-F)=3.0 Hz) and a singlet in the range 4.5-5.2 ppm corresponding to the hydroxyl protons, with an integrated intensity ratio of 1:2 respectively .

In aqueous solution, the ratio of chlorodifluoroacetaldehyde to chlorodifluoroacetaldehyde hydrate has been determined by ¹H NMR to be approximately 1:157 .

Biological Effects and Enzyme Inhibition

Chlorodifluoroacetaldehyde exhibits significant biological activity, particularly as an enzyme inhibitor.

In Vivo Toxicity

Studies in rats have demonstrated that chlorodifluoroacetaldehyde can cause severe toxicity. When administered to rats, it produced signs of cholinergic stimulation prior to death . These symptoms are consistent with the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine at synapses.

Metabolic Effects

Research indicates that chlorodifluoroacetaldehyde:

  • Has biological properties similar to those of the neurotransmitter gamma-aminobutyric acid (GABA)

  • Inhibits cholesterol production in rats by blocking the conversion of 3-hydroxy-3-methylglutaryl coenzyme A (HMG CoA) to mevalonic acid

  • Can lead to elevated levels of low-density lipoprotein (LDL) cholesterol

  • Inhibits the growth of liver microsomes from rat livers

  • Increases the levels of trifluoroacetic acid (TFA) in biological systems

Polymerization Chemistry

Chlorodifluoroacetaldehyde can undergo polymerization reactions to form interesting macromolecular structures.

Polymerization Behavior

Depending on the conditions and catalysts employed, chlorodifluoroacetaldehyde can polymerize to form poly(chlorodifluoroacetaldehyde) . The polymerization can occur through:

  • Cationic mechanisms

  • Anionic mechanisms

  • Spontaneous processes under certain conditions

Polymer Properties

Polyaldehydes containing fluorine and chlorine atoms, such as poly(chlorodifluoroacetaldehyde), exhibit distinct thermal properties. They are generally less stable to elevated temperatures compared to poly(perfluoroaldehydes) . The thermal stability can be influenced by:

  • The nature of the terminal groups

  • The molecular weight of the polymer

  • The crystallinity and tacticity of the polymer chains

Environmental Significance

The presence of chlorodifluoroacetaldehyde in the environment carries implications for both atmospheric chemistry and pollution control strategies.

Formation in Medical Settings

Chlorodifluoroacetaldehyde has been detected as a degradation product of halogenated anesthetics used in medical facilities . During photochemical degradation studies of isoflurane, researchers detected chlorodifluoroacetaldehyde among other products including pentafluoropropanol, acetic acid, formic acid, formaldehyde, and acetaldehyde .

Atmospheric Chemistry

As a halogenated volatile organic compound, chlorodifluoroacetaldehyde may participate in atmospheric reactions that could potentially impact air quality and contribute to broader environmental concerns relating to halogenated compounds.

Comparative Analysis with Related Compounds

Understanding how chlorodifluoroacetaldehyde compares to similar compounds provides important insights into structure-activity relationships.

Inhibition Mechanism Comparison

Unlike acetaldehyde and trichloroacetaldehyde (chloral), which act as classical competitive inhibitors of acetylcholinesterase, chlorodifluoroacetaldehyde functions as a slow-binding inhibitor . This difference in inhibition kinetics has significant implications for the biological effects and potential applications of these compounds.

Structural Analogues

Other halogenated acetaldehydes such as:

  • Dichlorofluoroacetaldehyde

  • Trichloroacetaldehyde (chloral)

  • Trifluoroacetaldehyde (fluoral)

Each exhibits unique chemical properties and reactivity patterns based on the specific halogen substitution pattern .

Applications and Uses

Chlorodifluoroacetaldehyde has several applications in research and synthetic chemistry.

Synthetic Precursor

The compound serves as a valuable starting material for the synthesis of various chemical entities, including:

  • Picolinic acid derivatives

  • Specialized polymers with unique properties

  • Potentially, pharmaceutically relevant compounds

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